molecular formula C16H17ClN2O3 B2504760 (E)-ethyl 4-(3-chlorobenzyl)-5-((hydroxyimino)methyl)-2-methyl-1H-pyrrole-3-carboxylate CAS No. 851176-22-2

(E)-ethyl 4-(3-chlorobenzyl)-5-((hydroxyimino)methyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No. B2504760
M. Wt: 320.77
InChI Key: ZYERSDBSHZBKTL-GIJQJNRQSA-N
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Description

The compound "(E)-ethyl 4-(3-chlorobenzyl)-5-((hydroxyimino)methyl)-2-methyl-1H-pyrrole-3-carboxylate" is a pyrrole derivative that is of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. Pyrrole derivatives are known for their diverse biological activities and are often used as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various routes. One such method involves the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with substituted hydrazines, which can lead to mixtures of regioisomeric pyrazoles. Selective formation of these pyrazoles can be achieved under certain conditions . Another synthesis route described involves the use of 2,3-dichloropyridine as a starting material, leading to the synthesis of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an important intermediate for the synthesis of pesticides like chlorantraniliprole . Additionally, a direct synthesis method through a 3+2 annulation approach has been reported, where (E)-ethyl 2-benzylidene-3-oxobutanoate reacts with phenylhydrazine hydrochloride to produce a novel pyrazole derivative .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be elucidated using various spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis. Single crystal X-ray diffraction studies can confirm the 3D molecular structure, which is often stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Computational methods like DFT calculations, Hirshfeld surface analysis, and Mulliken population analysis can also be used to compare and validate the experimental data .

Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions. For instance, ethyl 2-chloroacetoacetate and its 4-chloro isomer can react with cyanoacetamide in the presence of triethylamine to yield high yields of pyrrole and pyrrolidinone derivatives. These compounds can further undergo acid-catalyzed dehydration to afford other pyrrole derivatives . The versatility of these reactions allows for the creation of a diverse library of pyrrole-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of substituents such as chloro groups, hydroxy groups, and ethoxycarbonyl groups can affect properties like solubility, melting point, and reactivity. The antioxidant properties of these compounds can be evaluated in vitro through methods like DPPH and hydroxyl radical scavenging assays . These properties are crucial for the potential application of pyrrole derivatives in various industries.

Scientific Research Applications

Synthetic Methodologies and Applications

  • Polyazanaphthalenes Synthesis : The research on ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates demonstrates their conversion into various heterocyclic compounds, such as 1,6-diazanaphthalene and pyrano[2,3-c]pyrazole derivatives, through reactions with different nucleophilic reagents. This indicates the potential for (E)-ethyl 4-(3-chlorobenzyl)-5-((hydroxyimino)methyl)-2-methyl-1H-pyrrole-3-carboxylate to serve in the synthesis of complex heterocyclic structures, leveraging similar reactivity patterns (Harb et al., 1989).

  • Crystal Structure Analysis : Studies on related compounds like dabigatran etexilate tetrahydrate have provided detailed insights into the crystal structures and molecular conformations of complex organic molecules. Such analyses are crucial for understanding the physical properties and reactivity of target compounds, suggesting that detailed crystallographic studies on (E)-ethyl 4-(3-chlorobenzyl)-5-((hydroxyimino)methyl)-2-methyl-1H-pyrrole-3-carboxylate could reveal valuable information about its potential applications in materials science or pharmaceutical development (Liu et al., 2012).

  • Trifluoromethylated Compounds Synthesis : The one-pot synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives showcases the capacity for creating fluorinated heterocycles. This reflects the potential for utilizing (E)-ethyl 4-(3-chlorobenzyl)-5-((hydroxyimino)methyl)-2-methyl-1H-pyrrole-3-carboxylate in the development of fluorinated derivatives with enhanced biological activity or material properties (Wang et al., 2012).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include recommendations for safe handling, storage, and disposal.


Future Directions

This involves discussing potential future research directions. It may include potential applications of the compound, areas where further study is needed, or new synthesis methods that could be developed.


properties

IUPAC Name

ethyl 4-[(3-chlorophenyl)methyl]-5-[(E)-hydroxyiminomethyl]-2-methyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-3-22-16(20)15-10(2)19-14(9-18-21)13(15)8-11-5-4-6-12(17)7-11/h4-7,9,19,21H,3,8H2,1-2H3/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYERSDBSHZBKTL-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1CC2=CC(=CC=C2)Cl)C=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C1CC2=CC(=CC=C2)Cl)/C=N/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 4-(3-chlorobenzyl)-5-((hydroxyimino)methyl)-2-methyl-1H-pyrrole-3-carboxylate

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